molecular formula C26H22N4O3S B2778322 3-(3-methoxybenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034314-47-9

3-(3-methoxybenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2778322
CAS RN: 2034314-47-9
M. Wt: 470.55
InChI Key: RRVHZJSDLIAODU-UHFFFAOYSA-N
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Description

3-(3-methoxybenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H22N4O3S and its molecular weight is 470.55. The purity is usually 95%.
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Scientific Research Applications

Radiopharmaceutical Development

One study focused on the radioiodination and biodistribution of a similar compound, 3-Benzyl-2-((3-methoxybenzyl)thio)benzo[g]quinazolin-4(3H)-one, in tumor-bearing mice. This research explored the compound's potential as a radiopharmaceutical for targeting tumor cells, showing that it was successfully labeled with radioactive iodine. The study optimized the labeling conditions and evaluated the compound's stability and biodistribution, revealing increased uptake in the thyroid and tumor cells, suggesting its utility in developing potent radiopharmaceuticals for cancer diagnosis and therapy (Al-Salahi et al., 2018).

Antimicrobial and Anticancer Activities

Another line of research involved synthesizing new derivatives of 3H-quinazolin-4-one and evaluating their biological activities. These activities include antimicrobial effects against various pathogens, highlighting the compound's potential in developing new antimicrobial agents. Additionally, some derivatives showed promising anticancer activities, indicating their potential as cancer therapeutic agents (Saleh et al., 2004).

Analgesic and Anti-Inflammatory Activities

Research into the analgesic and anti-inflammatory properties of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and its derivatives revealed significant activities in these areas. These studies suggest the compound's potential application in pain and inflammation management, providing a foundation for developing new analgesic and anti-inflammatory drugs (Osarodion, 2023).

Antioxidant Studies

Investigations into the antioxidant properties of quinazolin derivatives have demonstrated their potential as effective scavengers of free radicals. These compounds exhibited remarkable antioxidant activity, surpassing common antioxidants like ascorbic acid in some cases. This suggests their application in combating oxidative stress-related conditions (Al-azawi, 2016).

Corrosion Inhibition

Quinazolinone derivatives have also been studied for their role as corrosion inhibitors, showing high efficiency in protecting mild steel against corrosion in acidic media. This research opens up new applications of these compounds in industrial settings, particularly in materials protection and preservation (Errahmany et al., 2020).

properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-17-8-3-4-11-20(17)24-28-23(33-29-24)16-34-26-27-22-13-6-5-12-21(22)25(31)30(26)15-18-9-7-10-19(14-18)32-2/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVHZJSDLIAODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxybenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

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